

(S)-N-FMoc-2-(6'-heptenyl)alanine molecular weight and formula

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Compound of Interest

Compound Name: (S)-N-FMoc-2-(6'-heptenyl)alanine

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In-Depth Technical Guide: (S)-N-FMoc-2-(6'-heptenyl)alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **(S)-N-FMoc-2-(6'-heptenyl)alanine**, an unnatural amino acid crucial for the synthesis of stapled peptides. It details its chemical properties, a specific application in the synthesis of orexin receptor agonists, and the relevant biological signaling pathway.

Core Compound Data

(S)-N-FMoc-2-(6'-heptenyl)alanine is a key building block in the field of peptide therapeutics, particularly for creating hydrocarbon-stapled peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it suitable for standard solid-phase peptide synthesis (SPPS), while the heptenyl side chain allows for subsequent ring-closing metathesis (RCM) to form a stabilizing hydrocarbon staple.

Property	Value	Citations
Molecular Formula	C25H29NO4	[1]
Molecular Weight	407.50 g/mol	[1]
CAS Number	1311933-83-1	[1][2]
Appearance	Off-white to light yellow solid	[1]
Primary Application	Building block for stapled peptide synthesis	[1]

Application in Stapled Orexin Peptides

A notable application of **(S)-N-FMoc-2-(6'-heptenyl)alanine** is in the development of stapled truncated orexin peptides, which act as agonists for orexin receptors (OX1 and OX2).[1][3][4] Orexin-A and Orexin-B are neuropeptides that regulate sleep, appetite, and other physiological processes.[5][6] Stabilizing the α -helical structure of truncated orexin peptides through hydrocarbon stapling can enhance their bioactivity.[5] The study by Karhu L, et al. (2018) demonstrates the synthesis of such peptides to investigate their structure-activity relationships at orexin receptors.[1][3][4]

Experimental Protocol: Synthesis of a Stapled Orexin-A Analog

The following protocol is a representative methodology for the synthesis of a stapled orexin-A analog using **(S)-N-FMoc-2-(6'-heptenyl)alanine**, based on established Fmoc-SPPS and RCM procedures.

Materials:

- Fmoc-Rink Amide resin
- Fmoc-protected amino acids (including **(S)-N-FMoc-2-(6'-heptenyl)alanine**)
- N,N-Dimethylformamide (DMF)

- Piperidine
- Coupling reagents (e.g., HCTU, DIC, Oxyma Pure)
- Dichloromethane (DCM)
- 1,2-Dichloroethane (DCE)
- Grubbs' 1st Generation Catalyst
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water
- Diethyl ether

Procedure:

- Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
- Fmoc-SPPS Peptide Chain Elongation:
 - Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
 - Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (including **(S)-N-FMoc-2-(6'-heptenyl)alanine** at the desired positions) and coupling reagents in DMF. Add the solution to the resin and allow it to react for 2 hours or until a negative Kaiser test is obtained. Wash the resin with DMF.
 - Repeat: Repeat the deprotection and coupling steps for each amino acid in the target peptide sequence. For incorporating the unnatural amino acid, extended coupling times may be necessary.^[7]
- On-Resin Ring-Closing Metathesis (RCM):

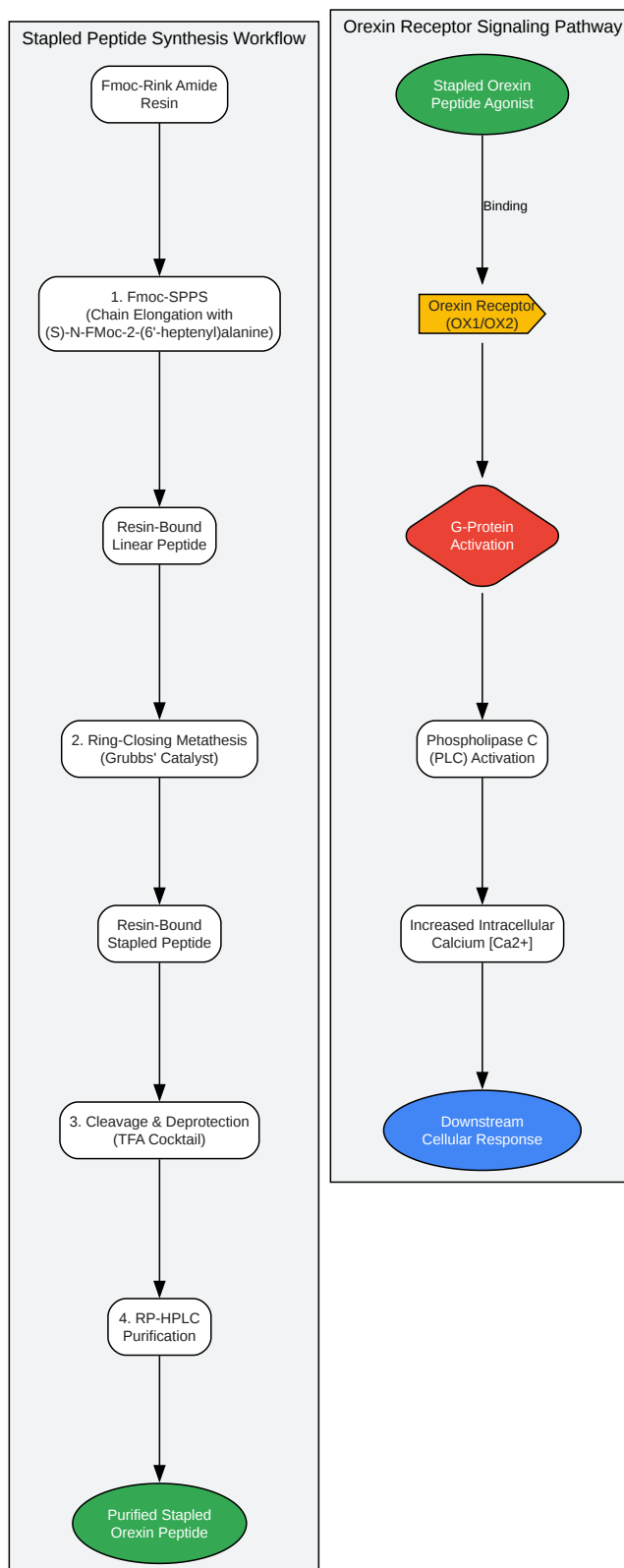
- Wash the peptide-resin with DCM.
- Swell the resin in DCE.
- Prepare a 10 mM solution of Grubbs' 1st Generation Catalyst in DCE.[8]
- Add the catalyst solution to the resin and shake at room temperature for 2-4 hours. The reaction can be repeated with a fresh batch of catalyst to ensure complete cyclization.[8]
- Wash the resin thoroughly with DCE and then DCM.
- Cleavage and Deprotection:
 - Dry the resin under vacuum.
 - Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[7]
- Peptide Precipitation and Purification:
 - Filter the resin and collect the TFA solution.
 - Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
 - Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Confirm the identity of the purified peptide by mass spectrometry.

Orexin Signaling Pathway and Stapled Peptide Interaction

Orexin receptors (OX1 and OX2) are G protein-coupled receptors (GPCRs).[4] Upon binding of an agonist, such as a stapled orexin peptide, the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins. This initiates a downstream signaling

cascade, often involving the activation of phospholipase C (PLC), leading to an increase in intracellular calcium levels.

Below is a diagram illustrating the general workflow for synthesizing a stapled peptide and its subsequent interaction with an orexin receptor.



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Caption: Synthesis workflow and signaling of a stapled orexin peptide agonist.

This guide provides a foundational understanding of **(S)-N-FMoc-2-(6'-heptenyl)alanine** for its application in developing advanced peptide therapeutics. The provided protocols and diagrams serve as a starting point for researchers aiming to utilize this compound in their work.

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